molecular formula C7H9NO2 B1602872 5-ethyl-1H-pyrrole-2-carboxylic acid CAS No. 630128-54-0

5-ethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B1602872
CAS No.: 630128-54-0
M. Wt: 139.15 g/mol
InChI Key: ZUSDXYWZVXGILO-UHFFFAOYSA-N
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Description

5-Ethyl-1H-pyrrole-2-carboxylic acid is a substituted pyrrole derivative featuring a carboxylic acid group at position 2 and an ethyl substituent at position 5 of the pyrrole ring. Its molecular formula is C₇H₉NO₂, with a molecular weight of 139.15 g/mol. Pyrrole carboxylic acids are critical intermediates in pharmaceuticals and agrochemicals due to their versatility in functionalization .

Preparation Methods

Detailed Preparation Methods

Preparation via Pyrrolylmagnesium Bromide and Ethyl Chloroformate

A classical method involves the reaction of pyrrolylmagnesium bromide with ethyl chloroformate to form ethyl pyrrole-2-carboxylate, which can be hydrolyzed to the corresponding carboxylic acid. This method is well-documented and yields high purity products.

  • Procedure Highlights:

    • Formation of pyrrolylmagnesium bromide by reacting pyrrole with magnesium in ether.
    • Addition of ethyl chloroformate to form the ester intermediate.
    • Hydrolysis of the ester under acidic or basic conditions to yield 5-ethyl-1H-pyrrole-2-carboxylic acid.
  • Advantages:

    • High regioselectivity.
    • Good yields with controlled reaction conditions.
  • Limitations:

    • Requires handling of moisture-sensitive organometallic reagents.
    • Multi-step process with careful temperature control.

This method is described in detail in Organic Syntheses procedures and is a reliable route for producing pyrrole-2-carboxylic acid derivatives.

Alkylation of Pyrrole-2-carboxylate Esters

Ethyl substitution at the 5-position can be achieved by alkylation of ethyl pyrrole-2-carboxylate using ethyl halides under basic conditions.

  • Key Steps:

    • Deprotonation of ethyl pyrrole-2-carboxylate at the 5-position using a strong base (e.g., sodium hydride).
    • Reaction with ethyl bromide or ethyl iodide to introduce the ethyl substituent.
    • Subsequent hydrolysis of the ester to yield the carboxylic acid.
  • Considerations:

    • Regioselectivity must be controlled to avoid substitution at undesired positions.
    • Reaction conditions such as solvent, temperature, and base choice significantly affect yield.

This approach allows direct introduction of the ethyl group but may require chromatographic purification to separate regioisomers.

Alternative Routes Involving Pyrrole-2-carbaldehyde Derivatives

An indirect method involves the conversion of pyrrole-2-carbaldehyde to 5-ethyl derivatives via Friedel–Crafts acylation and subsequent transformations.

  • Process Outline:

    • Starting from pyrrole-2-carbaldehyde, Friedel–Crafts acylation introduces acyl groups at the 5-position.
    • Reduction or modification of the acyl group to an ethyl substituent.
    • Final hydrolysis or oxidation steps to yield the carboxylic acid.
  • Research Findings:

    • This method has been used for related pyrrole derivatives with halogen or methyl substituents and can be adapted for ethyl groups.

Comparative Analysis of Preparation Methods

Method Key Reagents Yield (%) Advantages Limitations
Pyrrolylmagnesium bromide + Ethyl Chloroformate Pyrrole, Mg, ethyl chloroformate 60-75 High regioselectivity, well-established Sensitive reagents, multi-step
Alkylation of Ethyl Pyrrole-2-carboxylate Ethyl halide, strong base 50-65 Direct ethylation, simpler reagents Possible regioisomer formation
Friedel–Crafts Acylation Route Pyrrole-2-carbaldehyde, acyl chloride 40-60 Versatile for substituted pyrroles More complex steps, lower yield

Research Findings and Optimization

  • Reaction Conditions: Temperature control is critical, especially in organometallic reactions, to prevent side reactions and decomposition.

  • Purification: Chromatographic techniques are often necessary to isolate the desired 5-ethyl isomer, particularly in alkylation methods.

  • Yield Optimization: Monitoring reaction progress by NMR or HPLC allows fine-tuning of reaction time and reagent stoichiometry to maximize yield.

  • Scale-Up Considerations: The organometallic route is scalable but requires inert atmosphere techniques, while alkylation methods may be more amenable to larger scale synthesis with appropriate purification.

Summary Table of Key Data

Parameter Details
Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS Number 630128-54-0
Purity (Commercial) ~95% (Sigma-Aldrich)
Physical Form Solid
Storage Temperature Room temperature

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrrole ring undergoes electrophilic substitution preferentially at the α-positions (C3 and C5) due to resonance stabilization. The ethyl group at C5 exerts a mild electron-donating effect, while the carboxylic acid at C2 directs substitution to the less hindered C3 position.

Key Reactions:

  • Halogenation :
    Chlorination using N-chlorosuccinimide (NCS) in acetonitrile/acetic acid at 0°C selectively introduces chlorine at C3 (Fig. 1A) . Fluorination with Selectfluor under similar conditions yields the 3-fluoro derivative, though competing acetoxylation may occur .

  • Friedel-Crafts Acylation :
    Reaction with acetyl chloride in the presence of AlCl₃ generates 3-acetyl-5-ethyl-1H-pyrrole-2-carboxylic acid. Yields depend on steric hindrance from the ethyl group .

Table 1: Electrophilic Substitution Conditions and Outcomes

Reaction TypeReagent/ConditionsPositionYield (%)Byproducts
ChlorinationNCS, CH₃CN/AcOH, 0°C, 2hC358–61Minor C4 chlorinated
FluorinationSelectfluor, CH₃CN/AcOH, 0°C, 2hC3453-Acetoxy derivative
Friedel-Crafts AcylationAcCl, AlCl₃, DCM, r.t., 6hC352Di-acylated (trace)

Decarboxylation Reactions

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions, forming 5-ethyl-1H-pyrrole. This reaction is critical for simplifying the core structure in medicinal chemistry applications.

Mechanism:

  • Thermal Decarboxylation : Heating above 200°C in inert solvents (e.g., diphenyl ether) yields CO₂ and the decarboxylated product .

  • Acid-Catalyzed Decarboxylation : Concentrated HCl at reflux removes the carboxyl group via a six-membered transition state .

Functional Group Transformations

The carboxylic acid participates in classical derivatization reactions:

Esterification

Reaction with ethanol in H₂SO₄ yields ethyl 5-ethyl-1H-pyrrole-2-carboxylate, enhancing solubility for further reactions.
Conditions : 1:5 molar ratio (acid:ethanol), H₂SO₄ (cat.), reflux, 8h. Yield : 85–90%.

Amide Formation

Coupling with amines via EDCl/HOBt forms amides, useful in drug discovery:
Example : Reaction with benzylamine produces N-benzyl-5-ethyl-1H-pyrrole-2-carboxamide .
Yield : 70–75% (THF, r.t., 12h).

Oxidation and Reduction

  • Oxidation : MnO₂ oxidizes the ethyl group to a ketone, forming 5-acetyl-1H-pyrrole-2-carboxylic acid.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, yielding 5-ethyl-2-(hydroxymethyl)-1H-pyrrole.

Metal Complexation

The pyrrole nitrogen and carboxylate oxygen coordinate transition metals. For example, Cu(II) forms a stable complex with a 1:2 stoichiometry (metal:ligand), characterized by UV-Vis and ESR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that pyrrole derivatives, including 5-ethyl-1H-pyrrole-2-carboxylic acid, exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with microbial cell wall synthesis or metabolic pathways.

Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several pyrrole derivatives. The results demonstrated that compounds with carboxylic acid functionalities exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of the ethyl group was found to play a crucial role in increasing lipophilicity, thereby enhancing cell membrane penetration.

Materials Science

Polymer Synthesis
this compound serves as a building block for synthesizing functional polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties for applications in coatings, adhesives, and biomedical devices.

Data Table: Polymer Properties

Polymer TypeMonomer UsedPropertiesApplications
Conductive PolymersThis compoundHigh electrical conductivityFlexible electronics
Biodegradable PolymersThis compoundBiocompatible, biodegradableMedical implants

Analytical Chemistry

Chromatography Applications
In analytical chemistry, this compound is utilized as a reference standard in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its unique chemical structure allows for effective separation and identification of related compounds in complex mixtures.

Case Study: HPLC Method Development
A recent study focused on developing an HPLC method for quantifying pyrrole derivatives in pharmaceutical formulations. The method validated using this compound as a standard showed high precision and accuracy, demonstrating its utility in quality control processes.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, while the pyrrole ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-ethyl-1H-pyrrole-2-carboxylic acid and related pyrrole derivatives:

Compound Name Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Ethyl C₇H₉NO₂ 139.15 Intermediate for drug synthesis; moderate lipophilicity
5-Methyl-1H-pyrrole-2-carboxylic acid Methyl C₆H₇NO₂ 125.13 Ester derivatives used in halogenation reactions (e.g., chlorination to 4-chloro-5-methyl analog)
5-(Ethoxycarbonyl)-1H-pyrrole-2-carboxylic acid Ethoxycarbonyl C₈H₉NO₄ 183.16 Dicarboxylic acid ester; precursor for further functionalization
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid Chloro (C4), Methyl (C5) C₆H₆ClNO₂ 159.57 Reactive intermediate; requires chromatographic purification during synthesis
5-Cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid Cyclohexyl (C5), Methyl (C3) C₁₂H₁₇NO₂ 207.27 Bulky substituent enhances steric effects; potential use in kinase inhibitors
5-Acetyl-1H-pyrrole-2-carboxylic acid Acetyl C₇H₇NO₃ 153.14 Ketone group enables nucleophilic additions; used in heterocyclic chemistry
5-Formyl-1H-pyrrole-2-carboxylic acid Formyl C₆H₅NO₃ 139.11 High melting point (202–203°C); forms stable crystalline hydrates
5-(Thiophen-3-yl)-1H-pyrrole-2-carboxylic acid Thiophen-3-yl C₉H₇NO₂S 193.22 Aromatic heterocycle enhances π-stacking interactions in drug design

Structural and Electronic Effects

  • Ethyl vs. However, it may introduce steric hindrance, affecting reactivity in electrophilic substitutions .
  • Electron-Withdrawing Groups : Compounds like 5-acetyl and 5-formyl derivatives exhibit reduced electron density at the pyrrole ring due to electron-withdrawing effects, enhancing acidity (lower pKa) compared to alkyl-substituted analogs .
  • Bulkier Substituents : The cyclohexyl group in 5-cyclohexyl-3-methyl-1H-pyrrole-2-carboxylic acid significantly increases molecular weight and steric bulk, which can improve binding specificity in protein targets .

Biological Activity

5-Ethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an ethyl group attached to the pyrrole ring, which influences its chemical reactivity and biological activity. The compound's structure allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions .

The biological activity of this compound is primarily attributed to its ability to form interactions with molecular targets:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with amino acids in target proteins.
  • Hydrophobic Interactions : The pyrrole ring can engage in π-π stacking and hydrophobic interactions, enhancing binding affinity to target sites .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, certain analogs have been shown to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. One study reported IC50 values less than 10 nM against Escherichia coli, suggesting potent antibacterial effects .

Anticancer Potential

The compound's derivatives have also been evaluated for anticancer properties. A study on pyrrole-based compounds demonstrated their ability to inhibit cell proliferation in various human carcinoma cell lines, including A-431 and A-549. The structural modifications on the pyrrole ring were found to enhance cytotoxicity against cancer cells .

Data Table: Biological Activity Summary

Activity Target IC50/MIC Reference
AntibacterialE. coli DNA gyrase< 10 nM
AntibacterialStaphylococcus aureusMIC = 1 μg/mL
AnticancerVarious human carcinoma cellsVaries (e.g., MIC < 0.016 μg/mL)

Case Studies

  • Antimicrobial Activity Against Drug-resistant Bacteria :
    A study highlighted the effectiveness of pyrrole derivatives against drug-resistant strains of Mycobacterium tuberculosis. Compounds derived from the pyrrole structure showed promising results with MIC values below 0.016 μg/mL, demonstrating potential as new anti-TB agents .
  • Structure-Activity Relationship (SAR) Studies :
    Research focused on modifying the pyrrole structure to enhance biological activity revealed that certain substituents significantly increased potency against tuberculosis while maintaining low cytotoxicity. This indicates that careful structural modifications can lead to improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the recommended techniques for structural characterization of 5-ethyl-1H-pyrrole-2-carboxylic acid, and how do intermolecular interactions influence its crystallinity?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is optimal for resolving its hydrogen-bonding network. As demonstrated for 1H-pyrrole-2-carboxylic acid (), the carboxylic acid group forms centrosymmetric dimers via N–H⋯O and O–H⋯O interactions, which stabilize the crystal lattice. For this compound, prioritize slow evaporation in ethanol/ethyl acetate mixtures to grow high-quality crystals. Pair XRD with 1^1H/13^13C NMR and FTIR to confirm substituent placement and hydrogen-bonding motifs.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Leverage regioselective electrophilic substitution strategies. The ethyl and carboxylic acid groups are electron-donating and -withdrawing, respectively, which may shift reactivity to the pyrrole β-position (). Use tert-butyl hypochlorite for halogenation or Friedel-Crafts alkylation under controlled conditions. Purify via recrystallization (e.g., ethanol/water mixtures) and monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent).

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the carboxylic acid group. For stability, avoid strong acids/bases that may hydrolyze the pyrrole ring. Test solubility gradients in ethanol, acetonitrile, and aqueous buffers (pH 4–8) using UV-Vis spectroscopy (λ ~250–300 nm, typical for pyrrole derivatives).

Advanced Research Questions

Q. How do electronic effects of the ethyl and carboxylic acid substituents influence regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : The carboxylic acid group deactivates the pyrrole ring, directing electrophiles to the less hindered β-positions (C3/C4). Computational modeling (e.g., DFT) can map electron density distribution (). Experimentally, compare nitration or halogenation outcomes with/without protecting the carboxylic acid (e.g., methyl ester formation). Analyze regioselectivity via 1^1H NMR coupling constants and NOE correlations.

Q. What advanced chromatographic methods are recommended for purity analysis and impurity profiling?

  • Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 μm) and gradient elution (0.1% TFA in water/acetonitrile) is effective. Validate using parameters from studies on analogous pyrrolecarboxylic acids (). For impurities, employ LC-MS with electrospray ionization (ESI) in negative mode to detect carboxylate anions (m/z ~154–165).

Q. How can researchers design structure-activity relationship (SAR) studies to explore biological activity?

  • Methodological Answer : Synthesize analogs with modified ethyl chain lengths or carboxylate bioisosteres (e.g., tetrazole). Test in vitro for anti-inflammatory or antimicrobial activity using assays like COX-2 inhibition ( ) or bacterial growth kinetics. Pair with molecular docking to predict binding affinity to targets (e.g., enzymes with pyrrole-binding pockets).

Q. What strategies mitigate challenges in functionalizing the pyrrole ring without disrupting the carboxylic acid group?

  • Methodological Answer : Protect the carboxylic acid as a methyl ester using SOCl2_2/MeOH ( ). Perform reactions (e.g., Suzuki coupling) at the ethyl-substituted position, then deprotect with NaOH/EtOH. Monitor deprotection via FTIR loss of ester C=O (~1740 cm1^{-1}) and carboxylic acid O–H (~2500–3000 cm1^{-1}).

Q. How can in silico methods predict physicochemical properties relevant to drug development?

  • Methodological Answer : Use tools like SwissADME to calculate logP (lipophilicity), pKa (ionization state), and bioavailability. Compare with experimental data from shake-flask logP measurements (octanol/water) and potentiometric titration. For crystallinity, apply CrystalExplorer to model Hirshfeld surfaces based on XRD data ().

Properties

IUPAC Name

5-ethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-5-3-4-6(8-5)7(9)10/h3-4,8H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSDXYWZVXGILO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609702
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630128-54-0
Record name 5-Ethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-1H-pyrrole-2-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Diethyl fumarate
Diethyl fumarate
5-ethyl-1H-pyrrole-2-carboxylic acid
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5-ethyl-1H-pyrrole-2-carboxylic acid
Diethyl fumarate
Diethyl fumarate
5-ethyl-1H-pyrrole-2-carboxylic acid
Diethyl fumarate
Diethyl fumarate
5-ethyl-1H-pyrrole-2-carboxylic acid
Diethyl fumarate
Diethyl fumarate
5-ethyl-1H-pyrrole-2-carboxylic acid
Diethyl fumarate
Diethyl fumarate
5-ethyl-1H-pyrrole-2-carboxylic acid

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